molecular formula C18H20BrN3O3 B10882357 4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol

4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol

Cat. No.: B10882357
M. Wt: 406.3 g/mol
InChI Key: LEGYLLAHVAFQNP-UHFFFAOYSA-N
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Description

4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol is a brominated phenolic compound featuring a piperazine moiety substituted with a 2-nitrobenzyl group. Its structure combines a phenol ring (with a bromo substituent at position 4) and a piperazine ring connected via a methylene bridge. The nitrobenzyl group introduces strong electron-withdrawing properties, which may influence the compound’s reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C18H20BrN3O3

Molecular Weight

406.3 g/mol

IUPAC Name

4-bromo-2-[[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C18H20BrN3O3/c19-16-5-6-18(23)15(11-16)13-21-9-7-20(8-10-21)12-14-3-1-2-4-17(14)22(24)25/h1-6,11,23H,7-10,12-13H2

InChI Key

LEGYLLAHVAFQNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL typically involves multiple steps. One common route starts with the bromination of 2-nitrobenzyl alcohol to form 4-bromo-2-nitrobenzyl bromide . This intermediate is then reacted with piperazine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used with catalysts such as copper(I) iodide.

    Coupling Reactions: Boronic acids and palladium catalysts are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can yield various substituted phenols.

Scientific Research Applications

4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BROMO-2-{[4-(2-NITROBENZYL)PIPERAZINO]METHYL}PHENOL involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular proteins. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Biological/Physicochemical Notes Reference
4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol (Target) Br, NO₂, piperazine-methylene-phenol High electron-withdrawal from NO₂; potential metal chelation
4-Bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol (HL1) Br, imino, hydroxyethyl Forms stable Cr(III)/Fe(III) complexes; moderate cytotoxicity
2-Methoxy analogue (HL2) OMe, imino, hydroxyethyl Enhanced solubility vs. HL1; lower metal-binding affinity
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide Br, Cl, acetamide-piperazine Improved lipophilicity; unexamined bioactivity
4-Bromo-2-{[(3-phenyl-5-sulfanyl-1,2,4-triazol-4-yl)imino]methyl}phenol Br, triazole-thione Stronger chelation with transition metals; antifungal activity
2-[4-(3-{[1-(4-bromophenyl)ethyl]amino}-4-nitrophenyl)piperazinyl]ethanol Br, NO₂, ethanol-piperazine Enhanced solubility due to ethanol; unstudied toxicity

Key Observations:

Electron-Withdrawing Groups (NO₂ vs. This contrasts with HL2’s methoxy group, which is electron-donating and may improve solubility .

Metal Chelation Capacity: Schiff base ligands like HL1 and HL2 form stable complexes with Mn(II), Fe(III), and Cr(III), suggesting the target compound’s piperazine-phenol framework could similarly coordinate metals. However, the triazole-thione analogue () exhibits superior chelation due to sulfur’s soft Lewis basicity .

Biological Activity: Toxicity: Zinc complexes of ethylimino-linked Schiff bases () showed low toxicity in preclinical models, but liver activity reductions were noted. The target compound’s nitrobenzyl group may alter metabolic pathways, necessitating specific toxicity studies . Anti-inflammatory Potential: Morpholinopyrimidine-piperazine derivatives () demonstrated anti-inflammatory activity, suggesting the target’s nitro-aromatic system could modulate similar pathways (e.g., COX inhibition) .

Solubility and Lipophilicity: Ethanol- or hydroxyethyl-substituted derivatives (e.g., , HL1) show improved aqueous solubility compared to the target compound, which lacks polar groups beyond the phenol. The trifluoromethylphenyl analogue () exhibits high lipophilicity, which may enhance membrane permeability .

Biological Activity

4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol (C15H18BrN3O2) is a complex organic compound notable for its structural features, which include a bromine atom, a nitro group, and a piperazine moiety. Its molecular weight is approximately 356.23 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and therapeutic applications.

The biological activity of 4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol is primarily attributed to its interactions with various biological targets:

  • Neurotransmitter Receptors : The compound's structure suggests it may interact with neurotransmitter receptors, which are crucial in the treatment of neurological disorders.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in psychiatric conditions, potentially modulating neurotransmission and metabolic pathways.

Pharmacological Potential

Research indicates that 4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol exhibits significant pharmacological properties:

  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing potential efficacy against various bacterial strains.
  • Anticancer Properties : Studies suggest that the compound may have anticancer activity, making it a candidate for further exploration in cancer therapy.

Comparative Analysis with Similar Compounds

The following table compares 4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}phenolSimilar piperazine structureDifferent substituents on the phenolic ring
4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenolContains a methylsulfonyl groupOffers distinct reactivity due to sulfonyl presence
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamideIncorporates a pyrimidine moietyFocused on different receptor targets

This comparison highlights the unique combination of functional groups in 4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol, which may enhance its therapeutic potential compared to other compounds lacking these features.

Study on Antimicrobial Activity

In a recent study assessing the antimicrobial efficacy of various compounds including 4-Bromo-2-{[4-(2-nitrobenzyl)piperazin-1-yl]methyl}phenol, it was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antibacterial agent.

Anticancer Evaluation

A separate investigation focused on the anticancer properties of the compound revealed that it inhibited cell proliferation in various cancer cell lines. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G1 phase. Further research is needed to elucidate the specific pathways involved.

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